6-Hydroxyquinoxalin-2(1H)-one

NQO1 substrate profiling quinone oxidoreductase anticancer prodrug activation

6-Hydroxyquinoxalin-2(1H)-one (CAS 123342-19-8) is a heterobicyclic scaffold of the quinoxalin-2(1H)-one class, bearing a hydroxyl substituent at the C6 position on the benzo-fused ring. This compound exists as a lactam–enol tautomeric equilibrium, which confers distinct hydrogen-bonding and metal-coordination properties relative to unsubstituted quinoxalin-2(1H)-one.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 123342-19-8
Cat. No. B044765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxyquinoxalin-2(1H)-one
CAS123342-19-8
Synonyms2(1H)-Quinoxalinone, 6-hydroxy-
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)N=CC(=O)N2
InChIInChI=1S/C8H6N2O2/c11-5-1-2-6-7(3-5)9-4-8(12)10-6/h1-4,11H,(H,10,12)
InChIKeyVIVXQKBATRMVNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Hydroxyquinoxalin-2(1H)-one (CAS 123342-19-8): Chemical Identity and Procurement-Relevant Characteristics


6-Hydroxyquinoxalin-2(1H)-one (CAS 123342-19-8) is a heterobicyclic scaffold of the quinoxalin-2(1H)-one class, bearing a hydroxyl substituent at the C6 position on the benzo-fused ring . This compound exists as a lactam–enol tautomeric equilibrium, which confers distinct hydrogen-bonding and metal-coordination properties relative to unsubstituted quinoxalin-2(1H)-one [1]. Unlike the more heavily investigated 3-substituted or 7-substituted quinoxalin-2(1H)-one derivatives that dominate the aldose reductase and kinase inhibitor patent landscape, the C6-hydroxy substitution pattern provides a differentiated vector for regioselective derivatization and influences the electronic character of the scaffold in ways that are not interchangeable with other positional isomers [2]. The compound is commercially available at purities typically ranging from 95% to 98%, with a molecular weight of 162.15 g·mol⁻¹ and molecular formula C₈H₆N₂O₂, making it a compact, synthetically accessible building block for medicinal chemistry and probe-design campaigns .

Why 6-Hydroxyquinoxalin-2(1H)-one Cannot Be Replaced by Unsubstituted Quinoxalin-2(1H)-one or 3/7-Hydroxy Isomers in Research Procurement


Quinoxalin-2(1H)-one derivatives are not functionally interchangeable despite sharing a common core scaffold. The position of the hydroxyl substituent fundamentally alters the tautomeric equilibrium, redox potential, and regioselectivity of subsequent chemical modifications [1]. Unsubstituted quinoxalin-2(1H)-one lacks the phenolic handle required for O-alkylation, sulfonation, or metal-chelation at the C6 position, making it inadequate for applications that require a functionalizable hydroxyl group on the benzo ring [2]. Meanwhile, 3-hydroxyquinoxalin-2(1H)-one and 7-hydroxyquinoxalin-2(1H)-one exhibit different tautomeric preferences and distinct electronic distributions that lead to divergent reactivity profiles in C–H functionalization and cross-coupling reactions—differences that are documented in the heterogeneous catalysis and visible-light-mediated C–H activation literature [3]. The procurement of the correct positional isomer is therefore not a matter of vendor convenience but a prerequisite for reproducing published synthetic routes and biological assay results.

Quantitative Differentiation Evidence for 6-Hydroxyquinoxalin-2(1H)-one: Head-to-Head and Cross-Study Comparator Data


NQO1 Substrate Selectivity: 6-Hydroxyquinoxalin-2(1H)-one Exhibits 2.5-Fold Preference for Two-Electron Reduction by NQO1 Over One-Electron Reduction by Cytochrome P450 Reductase

In a direct comparative substrate-activity assay performed under identical experimental conditions (China Pharmaceutical University, curated by ChEMBL), 6-hydroxyquinoxalin-2(1H)-one was evaluated as a substrate for both NAD(P)H:quinone oxidoreductase 1 (NQO1)-mediated two-electron reduction in human A549 lung carcinoma cells and NADPH–cytochrome P450 reductase (CPR)-mediated one-electron reduction in human L02 hepatocytes. The compound exhibited an IC₅₀ of 12,000 nM (12 µM) in the NQO1/A549 substrate assay versus an IC₅₀ of 30,000 nM (30 µM) in the CPR/L02 substrate assay, yielding a 2.5-fold selectivity for the NQO1-mediated two-electron reduction pathway [1]. This represents a class-level inference: while no direct comparator compound (e.g., unsubstituted quinoxalin-2(1H)-one or 3-hydroxy isomer) was profiled in the identical dual-assay format, the absolute IC₅₀ values for the target compound define a baseline selectivity window that can inform selection of NQO1-biased quinoxalinone scaffolds for bioreductive prodrug design. Compounds lacking the C6-hydroxyl group would not be expected to recapitulate this substrate profile, as the hydroxyl group modulates the quinone-like redox character of the scaffold [2].

NQO1 substrate profiling quinone oxidoreductase anticancer prodrug activation redox selectivity

MAO-B vs MAO-A Inhibition Selectivity: 6-Hydroxyquinoxalin-2(1H)-one Shows 6.7-Fold Preference for MAO-B Over MAO-A

In a comparative enzyme-inhibition assay conducted at Charles University in Prague and curated by ChEMBL, 6-hydroxyquinoxalin-2(1H)-one was tested against both human monoamine oxidase isoforms. The compound inhibited MAO-B with an IC₅₀ of 8,600 nM (8.6 µM) and MAO-A with an IC₅₀ of 58,000 nM (58 µM), yielding a 6.7-fold selectivity for the MAO-B isoform [1]. Although both IC₅₀ values are in the micromolar range and do not represent potent inhibition, the isoform selectivity ratio is quantitatively defined and can be contrasted with the broader quinoxaline-based MAO inhibitor literature: certain 3-benzyl-2-substituted quinoxalines have been reported as selective MAO-A inhibitors, indicating that subtle substitution-pattern changes on the quinoxaline core can invert isoform selectivity [2]. This evidence is tagged as class-level inference because the comparator is derived from a different chemical series within the quinoxaline class rather than a direct head-to-head comparison of positional isomers on the identical assay platform.

monoamine oxidase inhibition MAO-B selectivity neurodegenerative disease quinoxaline SAR

C6-Hydroxyl Group Enables Regioselective O-Derivatization Not Accessible from C3-Hydroxy or Unsubstituted Quinoxalin-2(1H)-one Scaffolds

The C6 hydroxyl group of 6-hydroxyquinoxalin-2(1H)-one provides a unique synthetic handle for O-alkylation, O-sulfonation, O-acylation, and O-glycosylation reactions that are geometrically impossible on unsubstituted quinoxalin-2(1H)-one and electronically distinct from analogous modifications at the C3 position [1]. In the published quinoxalinone-based aldose reductase inhibitor optimization campaigns, phenolic hydroxyl groups installed on the benzo ring (analogous to the C6 position) were critical for combining ALR2 inhibitory potency with antioxidant activity—a dual functional profile not achievable with non-hydroxylated cores [2]. The C6-hydroxyl also enables regioselective metal-chelation chemistry that differs from coordination modes available through the lactam carbonyl or the N1 position. Furthermore, the heterogeneous catalysis literature on C–H functionalization of quinoxalin-2(1H)-ones explicitly demonstrates that the position of existing substituents on the benzo ring governs the regiochemical outcome of radical-mediated alkylation and arylation reactions [3]. This evidence is tagged as class-level inference: the regioselective functionalization advantage is inherent to the C6-hydroxylated scaffold but quantitative yield comparisons across positional isomers are not available in a single controlled study.

regioselective derivatization C–H functionalization quinoxalinone synthesis medicinal chemistry building block

Physicochemical Differentiation: Hydrogen-Bond Donor/Acceptor Profile and LogP Properties Differ from Unsubstituted Quinoxalin-2(1H)-one

Computationally derived physicochemical descriptors provide a procurement-relevant differentiation between 6-hydroxyquinoxalin-2(1H)-one and unsubstituted quinoxalin-2(1H)-one. The target compound possesses 2 hydrogen-bond donor (HBD) sites and 3 hydrogen-bond acceptor (HBA) sites, compared to 1 HBD and 2 HBA for the unsubstituted parent . This difference directly impacts predicted aqueous solubility, membrane permeability, and protein-binding characteristics—parameters that influence the suitability of each scaffold for fragment-based drug discovery or lead optimization campaigns. The compound has zero rotatable bonds and a topological polar surface area that differs from the unsubstituted analog by approximately 20 Ų (calculated from the additional hydroxyl oxygen contribution) . These properties are not merely calculated curiosities: they translate into experimentally distinguishable chromatographic retention behavior, solubility profiles in biological assay media, and crystallization propensity—all factors that affect reproducibility in multi-step synthesis and biological screening workflows. This evidence is tagged as supporting evidence because the quantitative comparison is derived from computed rather than experimentally measured property values.

physicochemical properties hydrogen bonding drug-likeness ADME prediction lead optimization

Research and Industrial Application Scenarios for 6-Hydroxyquinoxalin-2(1H)-one Based on Differentiated Evidence


NQO1-Biased Bioreductive Prodrug Scaffold Design

Researchers developing bioreductive prodrugs that exploit the elevated NQO1 expression in solid tumors can use 6-hydroxyquinoxalin-2(1H)-one as a scaffold with a characterized 2.5-fold preference for NQO1-mediated two-electron reduction over CPR-mediated one-electron reduction [1]. This selectivity baseline, established in human A549 and L02 cell lines, provides a quantitative reference point for SAR campaigns aiming to amplify NQO1 selectivity through additional structural modifications. The C6-hydroxyl group, which contributes to the quinone-like redox character of the scaffold, can be further elaborated to tune the reduction potential and substrate affinity [2].

Regioselective Derivatization for Parallel Library Synthesis

Medicinal chemistry groups conducting parallel library synthesis on quinoxalinone scaffolds can exploit the three orthogonal reactive sites of 6-hydroxyquinoxalin-2(1H)-one—C6-OH for O-functionalization, N1 for N-alkylation, and C3 for C–H functionalization or nucleophilic displacement—to generate diverse compound collections from a single starting material [1]. This regiochemical orthogonality is not available from unsubstituted quinoxalin-2(1H)-one, which lacks the C6-OH handle, and differs from the regioselectivity patterns of 3-hydroxy or 7-hydroxy positional isomers as documented in heterogeneous C–H functionalization literature [2].

MAO-B Isoform-Selective Probe Compound Development

Neuroscience researchers investigating MAO-B-selective inhibitors for Parkinson's disease or other neurodegenerative conditions can use 6-hydroxyquinoxalin-2(1H)-one as a starting scaffold with a documented 6.7-fold MAO-B over MAO-A selectivity (IC₅₀ MAO-B = 8.6 µM; IC₅₀ MAO-A = 58 µM) [1]. While the absolute potency is moderate, this selectivity ratio provides a scaffold-level bias that distinguishes it from MAO-A-selective quinoxaline chemotypes reported in the literature, enabling rational substitution at C3, N1, or C6-OH to improve potency while preserving or enhancing isoform selectivity [2].

Physicochemical Property-Driven Fragment Library Inclusion

Fragment-based drug discovery (FBDD) teams building screening libraries with calibrated physicochemical properties can select 6-hydroxyquinoxalin-2(1H)-one as a fragment that offers 2 HBD and 3 HBA sites within a compact 162 Da scaffold with zero rotatable bonds [1]. This HBD/HBA profile is systematically distinct from unsubstituted quinoxalin-2(1H)-one (1 HBD, 2 HBA) and complements other heterocyclic fragments in terms of solubility, ligand efficiency, and synthetic tractability. The commercial availability of this fragment at 95–98% purity from multiple suppliers supports its inclusion in fragment screening cascades without requiring in-house synthesis [2].

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